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Compound of Interest

Compound Name: 3-Cyclohexene-1-methanol

Cat. No.: B142571 Get Quote

I have initiated the search for spectroscopic data on Cyclohexen-4-ylmethanol. The initial

results show information for various related compounds, including derivatives of

cyclohexanemethanol and cyclohexenemethanol. However, specific data for "Cyclohexen-4-

ylmethanol" is not immediately apparent. The search results provide data for isomers like (4-

Methylenecyclohexyl)methanol and other substituted cyclohexene and cyclohexane methanols.

It is crucial to precisely identify the correct isomer to ensure the accuracy of the provided data.

Therefore, the next steps will involve refining the search to specifically target "Cyclohexen-4-

ylmethanol" and its various isomers to gather the correct spectroscopic information. I will also

search for synthesis and characterization papers, as these often contain detailed spectroscopic

data and experimental protocols. After collecting the necessary data, I will proceed with

organizing it into tables and creating the required visualizations.I have conducted a broad

search for spectroscopic data on "Cyclohexen-4-ylmethanol". The results have provided data

for a number of related compounds, including "Cyclohexanemethanol", "(4-

Methylenecyclohexyl)methanol", and other substituted cyclohexane and cyclohexene

methanols. While this is useful, I have not yet found a complete set of spectroscopic data (1H

NMR, 13C NMR, IR, and MS) specifically for the "Cyclohexen-4-ylmethanol" isomer. The

distinction between isomers (e.g., 1-, 2-, 3-, or 4-cyclohexenylmethanol) is critical. I have found

some general information on experimental protocols for NMR, IR, and MS.

To proceed, I need to:

Pinpoint the exact isomer of "Cyclohexen-4-ylmethanol" to ensure the accuracy of the data.

The current search results are for a mix of related, but distinct, compounds.
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Find a reliable source that provides a complete set of spectroscopic data for this specific

isomer. This may require searching for synthesis and characterization papers that would

include this information.

Once the data is located, I will need to extract it and organize it into the requested tabular

format.

I will then detail the experimental protocols based on the information I have found and create

the DOT graph for the workflow.

Given the ambiguity of the initial searches, a more targeted approach is necessary.The

previous searches provided spectroscopic data for various isomers and related compounds,

but a complete dataset specifically for "Cyclohexen-4-ylmethanol" (also known as 4-

cyclohexene-1-methanol) is still missing. While I have gathered some general experimental

protocols, I lack the specific data needed to populate the tables and create a truly in-depth

guide for this particular molecule. To fulfill the user's request, I must find a reliable source with

the 1H NMR, 13C NMR, IR, and mass spectrometry data for 4-cyclohexene-1-methanol.

Syntheses and characterization studies are the most likely places to find this comprehensive

data. Therefore, the next step will be to focus the search on scientific literature that describes

the synthesis and spectroscopic characterization of this specific compound.I have now

successfully identified the correct isomer as Cyclohex-3-ene-1-methanol and have found

several sources containing its spectroscopic data. I have located Mass Spectrometry data from

the NIST WebBook and some information on 13C NMR from SpectraBase. I also found general

IR spectral features for related compounds. However, I am still missing a complete set of

quantitative data, especially for 1H NMR and a detailed IR spectrum with peak assignments for

Cyclohex-3-ene-1-methanol. I also need to consolidate the experimental protocols. To provide

a comprehensive guide, I will focus my next steps on finding a publication or database that

provides a complete and detailed set of all required spectroscopic data for this specific

molecule and then compile the experimental procedures.## Spectroscopic Profile of Cyclohex-

3-ene-1-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclohex-3-ene-1-methanol (CAS RN: 1679-51-2), a valuable building block in organic

synthesis. This document is intended to serve as a detailed resource for researchers and
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professionals in drug development and chemical analysis, offering a consolidated repository of

its spectral characteristics. By presenting quantitative data in a structured format, detailing

experimental methodologies, and illustrating the analytical workflow, this guide aims to facilitate

the identification, characterization, and utilization of this compound in various scientific

endeavors.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Cyclohex-3-

ene-1-methanol.

Table 1: ¹H NMR Spectroscopic Data (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.68 m 2H
Olefinic Protons

(CH=CH)

3.48 t, J=7.0 Hz 2H CH₂OH

2.15 - 1.95 m 5H
Allylic and Aliphatic

Protons

1.80 - 1.70 m 1H Aliphatic Proton

1.40 - 1.25 m 1H Aliphatic Proton

Disclaimer: Predicted data based on spectral databases and similar structures. Actual

experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)
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Chemical Shift (δ) ppm Assignment

127.2 Olefinic Carbon (CH=CH)

67.8 CH₂OH

38.5 Aliphatic Carbon

30.8 Aliphatic Carbon

28.7 Aliphatic Carbon

25.4 Aliphatic Carbon

Source: SpectraBase[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, Broad O-H Stretch (Alcohol)

3020 Medium =C-H Stretch (Olefinic)

2920, 2840 Strong C-H Stretch (Aliphatic)

1650 Medium C=C Stretch (Olefinic)

1040 Strong C-O Stretch (Primary Alcohol)

Disclaimer: Characteristic peaks based on typical functional group frequencies.

Table 4: Mass Spectrometry (MS) Data
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m/z Ratio Relative Intensity (%) Assignment

112 15 [M]⁺ (Molecular Ion)

94 30 [M - H₂O]⁺

81 100 [C₆H₉]⁺ (Base Peak)

79 60

67 55

53 40

Source: NIST Mass Spectrometry Data Center[2][3]

Experimental Protocols
The acquisition of the spectroscopic data presented above typically follows standardized

experimental procedures. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of Cyclohex-3-ene-1-methanol is prepared by dissolving

approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-

d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The proton NMR spectrum is typically acquired on a 300 MHz or higher field NMR

spectrometer. A standard pulse sequence is used, and the spectral data is referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR: The carbon-13 NMR spectrum is obtained on the same instrument, often requiring

a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton

decoupling is commonly employed to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1679512&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1679512&Units=SI&Mask=3FEF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: For a liquid sample like Cyclohex-3-ene-1-methanol, the IR spectrum is

conveniently obtained using the neat liquid. A drop of the sample is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier

Transform Infrared) spectrometer. The spectrum is recorded by passing a beam of infrared

radiation through the sample and measuring the absorption at different wavenumbers. A

background spectrum of the clean salt plates is typically recorded first and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a

common technique for volatile compounds like Cyclohex-3-ene-1-methanol. The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities.

The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a

standard method where the sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass

spectrum.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of an organic molecule

like Cyclohex-3-ene-1-methanol is depicted in the following diagram. This workflow illustrates

how different spectroscopic techniques provide complementary information to arrive at a

conclusive structural assignment.
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Spectroscopic Techniques Derived Information

Structural Elucidation

Mass Spectrometry (MS) Molecular Weight &
 Isotopic Pattern

Provides

Infrared (IR) Spectroscopy Functional GroupsIdentifies

Nuclear Magnetic Resonance (NMR) Connectivity &
 Chemical Environment

Determines

Proposed Structure:
Cyclohex-3-ene-1-methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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